N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyclobutyl ring, an oxazole ring, and various functional groups
Properties
IUPAC Name |
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-11-7-14(8-17,13(11,3)4)15-12(18)10-6-9(2)20-16-10/h6,11,17H,5,7-8H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXIUHLKPJXVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CO)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a [2+2] cycloaddition reaction of an alkene with a suitable dienophile.
Introduction of the ethoxy group: This step involves the ethoxylation of the cyclobutyl ring using ethyl alcohol in the presence of an acid catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde and a base.
Formation of the oxazole ring: This step involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halides, thiols, or other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of specific signaling pathways.
Comparison with Similar Compounds
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-[3-hydroxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of an ethoxy group.
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
